molecular formula C18H17N5O3S2 B2431751 N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-49-2

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2431751
CAS No.: 898462-49-2
M. Wt: 415.49
InChI Key: JUXMJCRUYWECIR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylurea Moiety: This step involves the reaction of the thiadiazole intermediate with phenyl isocyanate.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid under suitable coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the phenylurea moiety.

    Substitution: Substituted derivatives at the thiadiazole ring or phenylurea moiety.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide: Unique due to its specific combination of functional groups.

    N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(4-methoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

This compound is unique due to its specific combination of a methoxyphenyl group, a phenylurea moiety, and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-26-14-9-7-13(8-10-14)19-15(24)11-27-18-23-22-17(28-18)21-16(25)20-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,24)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXMJCRUYWECIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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